molecular formula C15H16N6 B5662109 6-(4-phenylpiperazin-1-yl)-9H-purine

6-(4-phenylpiperazin-1-yl)-9H-purine

Cat. No. B5662109
M. Wt: 280.33 g/mol
InChI Key: JHIWJXNUTCUPEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-(4-Phenylpiperazin-1-yl)-9H-purine” is a compound that has been studied for its potential therapeutic properties . It is a small molecule that has shown promising results in various scientific research studies, particularly in the field of medicinal chemistry .


Synthesis Analysis

The synthesis of related compounds has been carried out using various methods. For instance, one method involves the reaction of N-phenylpiperazine with 2-chloro-5-nitropyridine to form a leading compound, which is then converted to an active intermediate compound by substitution of one of the amine hydrogens with ethyl bromoacetate .


Molecular Structure Analysis

The molecular structure of “6-(4-Phenylpiperazin-1-yl)-9H-purine” and related compounds has been analyzed using various spectroscopic methods such as FT IR, 1H NMR, 13C NMR, and mass spectroscopy . The presence of the carbonyl group (C=O) attached to the piperazine ring and the hydrophobic biphenyl ring were found to be the most important features responsible for the D3 selectivity over D2 .


Chemical Reactions Analysis

The chemical reactions involving “6-(4-Phenylpiperazin-1-yl)-9H-purine” and related compounds have been studied. For example, the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol has been reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of “6-(4-Phenylpiperazin-1-yl)-9H-purine” have been analyzed. The compound has a molecular weight of 406.49 and is a solid at room temperature .

Scientific Research Applications

Mechanism of Action

Target of Action

The primary targets of 6-(4-phenylpiperazin-1-yl)-7H-purine, also known as 6-(4-phenylpiperazin-1-yl)-9H-purine, are the D2 and D3 dopamine receptors . These receptors are part of the G protein-coupled receptor family and play a crucial role in the dopaminergic neurotransmission system, which is involved in various neurological processes such as motor control, reward, and cognition .

Mode of Action

The compound interacts with its targets by binding to the D2 and D3 dopamine receptors, acting as an agonist . This binding stimulates the receptors, leading to the activation of downstream signaling pathways. The activation of these receptors by the compound is more pronounced and longer-lasting than the reference agonist quinpirole .

Biochemical Pathways

Upon binding to the D2 and D3 dopamine receptors, 6-(4-phenylpiperazin-1-yl)-7H-purine activates the mitogen-activated protein kinase (MAPK) signaling pathway and G protein-coupled inward rectifier potassium (GIRK) channels . The activation of these pathways and channels leads to various downstream effects, including cell proliferation .

Result of Action

The activation of the D2 and D3 dopamine receptors by 6-(4-phenylpiperazin-1-yl)-7H-purine leads to potent stimulation of the MAPK signaling pathway and GIRK channels . This results in various molecular and cellular effects, including a robust activation of GIRK channels and MAPK coupled to D2 and D3 dopamine receptors in AtT-20 cells . Additionally, the compound has been shown to induce cell proliferation in a dose-dependent manner .

properties

IUPAC Name

6-(4-phenylpiperazin-1-yl)-7H-purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6/c1-2-4-12(5-3-1)20-6-8-21(9-7-20)15-13-14(17-10-16-13)18-11-19-15/h1-5,10-11H,6-9H2,(H,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHIWJXNUTCUPEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC=NC4=C3NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4-phenylpiperazin-1-yl)-9H-purine
Reactant of Route 2
Reactant of Route 2
6-(4-phenylpiperazin-1-yl)-9H-purine
Reactant of Route 3
Reactant of Route 3
6-(4-phenylpiperazin-1-yl)-9H-purine
Reactant of Route 4
6-(4-phenylpiperazin-1-yl)-9H-purine
Reactant of Route 5
6-(4-phenylpiperazin-1-yl)-9H-purine
Reactant of Route 6
6-(4-phenylpiperazin-1-yl)-9H-purine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.